molecular formula C12H11NO3 B1335088 4-Quinolinecarboxylic acid, 3-ethyl-1,2-dihydro-2-oxo- CAS No. 64880-80-4

4-Quinolinecarboxylic acid, 3-ethyl-1,2-dihydro-2-oxo-

Cat. No. B1335088
CAS RN: 64880-80-4
M. Wt: 217.22 g/mol
InChI Key: RDABDYFOWPWVIC-UHFFFAOYSA-N
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Description

4-Quinolinecarboxylic acid, 3-ethyl-1,2-dihydro-2-oxo-, also known as 4-OXO-1,4-DIHYDROQUINOLINE-3-CARBOXYLIC ACID, is a chemical compound with the molecular formula C10H7NO3 . It is a solid substance with an off-white to light yellow color .


Synthesis Analysis

The synthesis of 4-OXO-1,4-DIHYDROQUINOLINE-3-CARBOXYLIC ACID can be achieved from 4-HYDROXYQUINOLINE-3-CARBOXYLIC ACID ETHYL ESTER . Other synthetic methodologies for the production of quinolone compounds have been reported, including multi-stepped, one-pot, flow chemistry, and metal-catalyzed reactions .


Molecular Structure Analysis

The molecular structure of 4-Quinolinecarboxylic acid, 3-ethyl-1,2-dihydro-2-oxo- can be represented by the InChI string: InChI=1S/C10H7NO3/c12-9-6-3-1-2-4-8 (6)11-5-7 (9)10 (13)14/h1-5H, (H,11,12) (H,13,14) .


Physical And Chemical Properties Analysis

The compound has a melting point of 269-270℃, a boiling point of 358℃, and a density of 1.429 . It has a flash point of 171℃ and is slightly soluble in DMSO and Methanol .

Scientific Research Applications

Medicinal Chemistry: Drug Discovery and Development

Quinoline derivatives, including 3-ethyl-2-oxo-1H-quinoline-4-carboxylic acid , are pivotal in medicinal chemistry due to their structural versatility and biological activity. They serve as a scaffold for drug discovery, particularly in synthesizing compounds with antibacterial, antiviral, and anticancer properties . The compound’s ability to undergo various functionalizations makes it a valuable precursor in designing novel therapeutic agents.

Synthetic Organic Chemistry: Building Blocks for Complex Molecules

In synthetic organic chemistry, this quinoline derivative is utilized as a building block for constructing complex molecules. Its reactive carboxylic acid group allows for the formation of amides, esters, and other derivatives, which can lead to the synthesis of diverse organic compounds with potential industrial applications .

Green Chemistry: Sustainable Synthesis Methods

The compound is also involved in green chemistry initiatives, where it’s used in developing efficient and environmentally friendly synthetic methodologies. Researchers focus on reactions that minimize waste, reduce environmental impact, and improve yield, such as ionic liquid-mediated reactions and ultrasound irradiation methods .

Antibacterial Agents: Quinolone Antibiotics

Quinoline derivatives are the backbone of several quinolone antibiotics. The structural modifications of 3-ethyl-2-oxo-1H-quinoline-4-carboxylic acid can lead to the development of new antibiotics with novel mechanisms of action, addressing the growing concern of antibiotic resistance .

Anticancer Research: Tyrosine Kinase Inhibitors

The compound’s derivatives have been explored for their potential as tyrosine kinase inhibitors, which are crucial in anticancer research. By inhibiting specific enzymes, these derivatives can interfere with cancer cell proliferation and survival, offering a pathway for developing new cancer therapies .

Anti-inflammatory Drugs: Cannabinoid Receptor Ligands

Research into anti-inflammatory drugs has also benefited from quinoline derivatives. Modifications of 3-ethyl-2-oxo-1H-quinoline-4-carboxylic acid have led to the discovery of compounds acting as ligands for cannabinoid receptors, providing anti-inflammatory effects and expanding the scope of treatment options .

Antiviral Compounds: Targeting Viral Replication

The structural adaptability of quinoline derivatives makes them suitable candidates for developing antiviral compounds. By targeting various stages of viral replication, these compounds can contribute to the creation of new antiviral drugs, especially in the wake of emerging viral diseases .

Industrial Applications: Material Science and Dyes

Beyond pharmaceuticals, 3-ethyl-2-oxo-1H-quinoline-4-carboxylic acid finds applications in material science, particularly in the synthesis of organic dyes and pigments. Its chemical properties allow for the production of colorants with specific characteristics for industrial use .

Mechanism of Action

Target of Action

Quinoline compounds have been known to interact with various biological targets, playing a significant role in medicinal chemistry .

Mode of Action

Quinoline derivatives have been reported to have versatile applications in synthetic organic chemistry . The interaction of the compound with its targets and the resulting changes would depend on the specific biological target and the functional groups present in the compound.

Biochemical Pathways

Quinoline and its derivatives have been reported to have potential biological and pharmaceutical activities . The affected pathways and their downstream effects would depend on the specific biological target that the compound interacts with.

Result of Action

Quinoline derivatives have been reported to have potential biological and pharmaceutical activities . The specific effects would depend on the compound’s interaction with its biological target.

Safety and Hazards

While specific safety and hazard information for 4-Quinolinecarboxylic acid, 3-ethyl-1,2-dihydro-2-oxo- is not provided in the search results, it’s generally recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and obtain special instructions before use .

properties

IUPAC Name

3-ethyl-2-oxo-1H-quinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c1-2-7-10(12(15)16)8-5-3-4-6-9(8)13-11(7)14/h3-6H,2H2,1H3,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDABDYFOWPWVIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C2=CC=CC=C2NC1=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20389703
Record name ST072416
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20389703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-ethyl-2-oxo-1H-quinoline-4-carboxylic acid

CAS RN

64880-80-4
Record name ST072416
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20389703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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